![molecular formula C15H17NOS2 B2761879 N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide CAS No. 2034253-38-6](/img/structure/B2761879.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the reaction conditions, reagents, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the type of bonds (single, double, triple) between the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield of the product, and the by-products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación
Novel Compounds and Their Biological Activities
Researchers have synthesized new compounds, including cyclobutane-type norlignans and lignanamides, from plants like Peperomia tetraphylla. These compounds were evaluated for their cytotoxic activities against various cancer cell lines. For instance, one study found significant cytotoxicity against HepG2 cell lines, indicating potential applications in cancer research (Li et al., 2012).
Photocatalytic [2 + 2] Cycloadditions
In materials science, photocatalytic [2 + 2] cycloadditions have been employed to construct cyclobutane-fused pyridinyl sulfonyl fluorides. These compounds, featuring quaternary rigid rings, demonstrate the versatility of cyclobutane in synthesizing novel molecular structures with potential applications in chemical synthesis and material science (Liu, Wang, & Qin, 2020).
Synthesis of Cyclobutane Derivatives
Another aspect of research includes the synthesis of cyclobutane derivatives through intermolecular photochemical [2+2] cycloaddition. Such studies contribute to the understanding of cyclobutane's reactivity and its potential in creating complex molecules, which could be beneficial in the development of pharmaceuticals and agrochemicals (Škorić, Marinić, & Šindler-Kulyk, 2004).
Cyclobutane in Tandem Catalysis
Tandem catalysis involving cyclobutane has shown promising results in asymmetric coupling of ethylene and enynes, yielding complex chiral molecules. Such processes demonstrate cyclobutane's utility in facilitating efficient and selective carbon-carbon bond formations, a critical aspect of organic synthesis and drug development (Pagar & RajanBabu, 2018).
Polyimides and Liquid Crystal Technology
Cyclobutane's influence extends to materials science, particularly in the development of polyimides for liquid crystal technology. Research has explored how the side chain structure of polyimides affects the pretilt angle of liquid crystal cells, highlighting cyclobutane's role in advancing liquid crystal display technologies (Lee et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-15(11-2-1-3-11)16-8-6-13-4-5-14(19-13)12-7-9-18-10-12/h4-5,7,9-11H,1-3,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNBDKJPIMRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

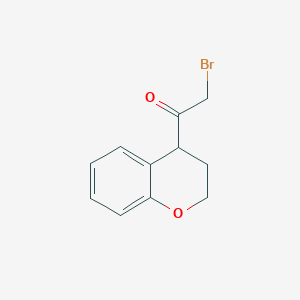
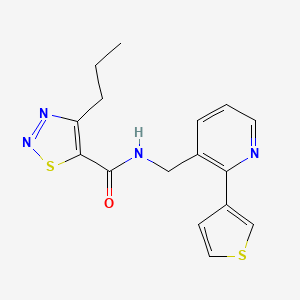
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2761802.png)

![2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-6-fluorobenzamide](/img/structure/B2761805.png)
![6-Tricyclo[3.2.1.02,4]octanylmethanol](/img/structure/B2761806.png)
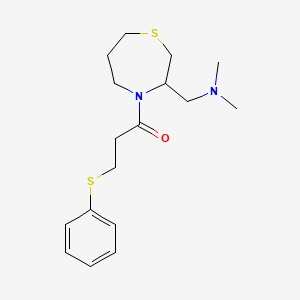
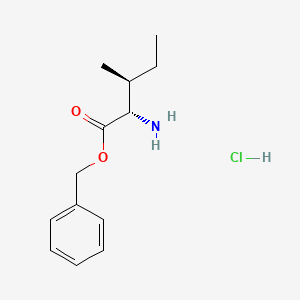
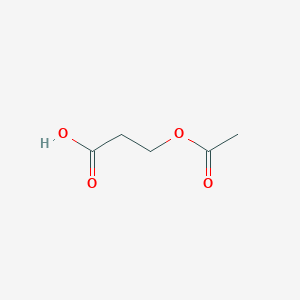
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride](/img/structure/B2761813.png)

![ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate](/img/structure/B2761817.png)
![(Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2761818.png)
